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Executive Summary

7-Hydroxy-5-nitroindole (CAS: 1360938-55-1) is a specialized heterocyclic scaffold utilized
primarily in the development of kinase inhibitors, receptor modulators, and bioactive alkaloids.
[1] Its structural duality—combining an electron-withdrawing nitro group at the C5 position with
an electron-donating hydroxyl group at the C7 position—creates a unique electronic push-pull
system. This electronic environment makes it a valuable precursor for synthesizing 5-
aminoindole derivatives (via reduction) or for exploring structure-activity relationships (SAR) in
drug discovery campaigns targeting enzymes like kinases or oxidases.[1]

This guide provides a comprehensive technical analysis of 7-Hydroxy-5-nitroindole, detailing its
chemical identity, validated synthesis protocols, reactivity profiles, and handling requirements.

[1]

Chemical Identity & Properties

The compound is characterized by the indole core substituted with a nitro group at position 5
and a hydroxyl group at position 7. This substitution pattern is less common than the 5-hydroxy
or 5-nitro isomers, making it a strategic scaffold for generating novel intellectual property.[1]
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Table 1: Chemical Identification & Physical Properties

Parameter Data
Common Name 7-Hydroxy-5-nitroindole
IUPAC Name 5-Nitro-1H-indol-7-ol
CAS Number 1360938-55-1
5-Nitro-7-hydroxyindole; 7-Hydroxy-5-nitro-1H-
Synonyms )
indole
Molecular Formula CsHsN20s3
Molecular Weight 178.14 g/mol
SMILES Oclcc(cc2[nH]ceccl2)=0
Appearance (Predicted) Yellow to orange crystalline solid
N Soluble in DMSO, DMF, MeOH; sparingly
Solubility ]
soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~14 (Indole NH)

Synthesis Protocols

Direct nitration of 7-hydroxyindole is often problematic due to the high electron density of the
phenol ring, which can lead to over-nitration, oxidation, or polymerization (tar formation).[1]
Therefore, the most robust synthetic route involves the nitration of a protected precursor, 7-
methoxyindole, followed by demethylation.[1]

Route A: The Protection-Nitration-Deprotection Strategy
(Recommended)

This pathway ensures regioselectivity at the C5 position and protects the sensitive C7 phenol.

Step 1: Regioselective Nitration of 7-Methoxyindole
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The methoxy group at C7 directs electrophilic substitution to the para position relative to itself
(which is C4) or ortho (C6).[2][3] HoweVer, the indole nitrogen lone pair strongly activates C3.
[1] To direct nitration to C5, acidic conditions are often used to protonate the C3 position or
sterics are leveraged.[1] In practice, nitration of 7-substituted indoles often favors the 5-position
due to the combined electronic effects of the pyrrole ring and the benzene substituent.

e Reagents: Sodium Nitrate (NaNO3), Trifluoroacetic Acid (TFA) or Acetyl Nitrate (generated in
situ from HNOs/Ac20).[1]

e Protocol:

[¢]

Dissolve 7-methoxyindole (1.0 eq) in Trifluoroacetic Acid (TFA) at 0°C.

[¢]

Slowly add Sodium Nitrate (1.1 eq) portion-wise to control the exotherm.

[e]

Stir at 0°C for 1-2 hours, monitoring by TLC (SiOz2, 30% EtOAc/Hexanes).

o

Quench: Pour the reaction mixture onto crushed ice.

[¢]

Workup: Filter the resulting yellow precipitate.[1] Wash with cold water and dry under
vacuum.[1]

[¢]

Product: 7-Methoxy-5-nitroindole.[1][2][3]

Step 2: Demethylation to 7-Hydroxy-5-nitroindole

Cleavage of the methyl ether reveals the free hydroxyl group. Boron tribromide (BBrs) is the
standard reagent, though Pyridine Hydrochloride (Py[1]-HCI) at high temperatures is a viable
alternative for scale-up.[1]

e Reagents: Boron Tribromide (BBrs3) (1.0 M in DCM).[1]
e Protocol:

o Suspend 7-Methoxy-5-nitroindole (1.0 eq) in anhydrous Dichloromethane (DCM) under
Nitrogen atmosphere at -78°C.

o Add BBrs (3.0 eq) dropwise over 20 minutes.[1]
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o Allow the reaction to warm to room temperature slowly and stir for 12 hours.

o Quench: Cool to 0°C and carefully add Methanol (MeOH) dropwise to destroy excess
borane complexes. Caution: Vigorous evolution of HBr gas.

o Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCOs (aq) and Brine.
Dry over NazS0Oa.[1]

o Purification: Flash column chromatography (MeOH/DCM gradient) yields the target 7-
Hydroxy-5-nitroindole.[1]

Visualization of Synthetic Pathway

Step 1: Nitration Step 2: Demethylation

(NaNO3, TFA, 0°C) \ (BBr3, DCM, -78°C)
7-Methoxyindole Regioselective C5 subst. >(7—Methoxy—5—nitroindole) Ether Cleavage PG-Hydroxy-S-nitroindola

Click to download full resolution via product page

Figure 1: Two-step synthesis of 7-Hydroxy-5-nitroindole from 7-Methoxyindole via
regioselective nitration and ether cleavage.

Reactivity & Functionalization[7][8]

The 7-Hydroxy-5-nitroindole scaffold offers three distinct vectors for chemical modification,
enabling the generation of diverse libraries for drug discovery.

Nitro Group Reduction (C5 Vector)

The nitro group is a masked amine.[1] Reduction yields 5-amino-7-hydroxyindole, a highly
electron-rich scaffold prone to oxidation (quinonimine formation).[1]

e Method: Catalytic hydrogenation (Hz, Pd/C) or chemical reduction (SnCIlz/HCI or Fe/NHa4Cl).
[1]

o Utility: Synthesis of amides, ureas, or sulfonamides at the C5 position.[1]

Hydroxyl Group Alkylation (C7 Vector)
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The C7 hydroxyl group is acidic (pKa ~8.[1]5) and can be selectively alkylated without affecting
the indole nitrogen (pKa ~16) if weak bases are used.[1]

« Method: Alkyl halide (R-X), K2COs, DMF, RT.[1]

o Utility: Tuning lipophilicity (LogP) or introducing solubilizing groups (e.g., PEG chains).[1]

Indole C3 Functionalization

The electron-withdrawing nitro group deactivates the ring, making electrophilic aromatic
substitution (EAS) at C3 slower than in unsubstituted indole, but still feasible.[1]

e Method: Vilsmeier-Haack Formylation (POCIs/DMF) to introduce an aldehyde at C3.[1]

 Utility: Precursor for Horner-Wadsworth-Emmons olefination or reductive amination.[1]

Reactivity Logic Map

7-Hydroxy-5-nitroindole

Reduction O-Alkylation Vilsmeier-Haack
(H2, Pd/C or SnCI2) [(R-X, K2CO3) (POCI3, DMF)

5-Amino-7-hydroxyindole 7-Alkoxy-5-nitroindole 3-Formyl-7-hydroxy-5-nitroindole
(Unstable, handle with care) (Solubility tuning) (Scaffold extension)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the core scaffold.[1] Red arrows indicate
reduction, green indicate alkylation, and yellow indicate electrophilic substitution.[1]

Applications in Drug Discovery[9]
Kinase Inhibition

The indole core is a "privileged structure" in kinase inhibitor design (e.g., Sunitinib, Axitinib).[1]
The 7-hydroxy group provides a hydrogen bond donor/acceptor motif that can interact with the
hinge region of kinase ATP-binding pockets or solvent-front residues. The 5-nitro group serves
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as an electronic anchor, withdrawing density to modulate the acidity of the NH and OH protons,
potentially strengthening H-bond interactions.[1]

Bioisostere for Tryptophan Metabolites

7-Hydroxy-5-nitroindole can act as a synthetic mimic for oxidized tryptophan metabolites.[1] In
neuropharmacology, 7-substituted indoles often exhibit affinity for serotonin (5-HT) receptors.[1]
The nitro group can mimic the electrostatic properties of a carboxylate or sulfonamide
bioisostere.

Safety & Handling

o Toxicity: Like many nitroaromatics, this compound should be treated as potentially mutagenic
and toxic by inhalation or skin contact.[1]

o Explosion Hazard: While 5-nitroindoles are generally stable, nitro compounds can be
energetic.[1] Avoid heating crude reaction mixtures (especially those containing nitrate salts)
to dryness.[1]

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The 7-hydroxy group
makes the compound susceptible to oxidation; if the solid turns dark brown/black, purify
before use.[1]

References
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+ Regioselectivity in Indole Nitration

o Source: ScienceMadness / Journal of Organic Chemistry Archives.[1] "The Synthesis of 4-
Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole".

¢ Indole Reactivity & Functionalization

o Source: NIH / PubChem. "5-Nitroindole Reactivity Profile".[1]

o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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